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Compound of Interest

Compound Name: 1H-indazole-3-carbonitrile

Cat. No.: B1297773

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-
indazole-3-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. The information
presented herein is intended to assist researchers and scientists in the unambiguous
identification and characterization of this compound. This document details experimental
protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data and presents the spectral data in a clear, tabulated format for ease of
reference and comparison.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1H-indazole-3-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for 1H-Indazole-3-carbonitrile
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Chemical Shift (8) Coupling Constant

opm Multiplicity (3) Hz Assignment
11.9994 brs - NH
7.8816 d 8.2 H-4
7.7614 d 8.6 H-7
7.5462 t 7.7 H-6
7.3917 t 7.5 H-5

Solvent: CDCI3, Spectrometer Frequency: 500 MHz[1]

Table 2: 13C NMR Spectroscopic Data for 1H-Indazole-3-carbonitrile

Chemical Shift (6) ppm Assignment
139.9 C-7a

128.2 C-6

124.6 c-4

122.0 C-5

120.9 C-3a

115.3 CN

1114 C-7

106.9 C-3

Solvent: CDCI3, Spectrometer Frequency: 125 MHz

Infrared (IR) Spectroscopy

While specific experimental IR data for 1H-indazole-3-carbonitrile is not readily available,
characteristic absorption bands can be predicted based on its functional groups and data from
similar indazole derivatives.
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Table 3: Predicted Infrared (IR) Absorption Bands for 1H-Indazole-3-carbonitrile

Wavenumber (cm-1)

Intensity

Assignment

~3300-3100 Medium, Broad N-H stretching

~2230-2210 Sharp, Medium C=N stretching

~1620-1450 Medium-Strong C=C aromatic ring stretching
~1400-1300 Medium C-N stretching

~800.700 Strong C-H out-of-plane bending

(aromatic)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 1H-Indazole-3-carbonitrile

Adduct m/z

[M+H]+ 144.05562
[M+Na]+ 166.03756
[M-H]- 142.04106
[M+NH4]+ 161.08216
[M+K]+ 182.01150
[M]+. 143.04779

Predicted data from PubChem CID 437556(2]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 1H-

indazole-3-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 5-10 mg of purified 1H-indazole-3-carbonitrile is
dissolved in 0.5-0.7 mL of deuterated chloroform (CDCI3) in a 5 mm NMR tube.
Tetramethylsilane (TMS) is added as an internal standard (0O ppm).

Instrumentation:1H and 13C NMR spectra are recorded on a 500 MHz (or higher) NMR
spectrometer.

1H NMR Acquisition: A standard proton experiment is performed. Key parameters include a
sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering
the aromatic and amine proton regions, and a relaxation delay of 1-2 seconds.

13C NMR Acquisition: A proton-decoupled 13C experiment is performed. A larger number of
scans is typically required compared to 1H NMR.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,
phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal
standard (TMS).

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid 1H-indazole-3-carbonitrile is finely ground
with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed
into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be
prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt
plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer.

Data Acquisition: A background spectrum of the empty sample compartment (or the KBr
pellet holder) is first recorded. The sample is then placed in the beam path, and the sample
spectrum is acquired over the range of 4000-400 cm-1.

Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
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o Sample Preparation: A dilute solution of 1H-indazole-3-carbonitrile is prepared in a suitable
volatile solvent such as methanol or acetonitrile.

 Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap)
equipped with an electrospray ionization (ESI) source is used.

o Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or
through a liquid chromatography (LC) system. Mass spectra are acquired in both positive
and negative ion modes over a mass range that includes the expected molecular ion.

o Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak
(IM+H]+, [M-H]-, or M+.) and characteristic fragment ions. The accurate mass measurement
is used to confirm the elemental composition.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a
synthesized organic compound like 1H-indazole-3-carbonitrile.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 1H-Indazole-3-carbonitrile: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1297773#1h-indazole-3-carbonitrile-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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